molecular formula C8H9NO3 B1603835 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol CAS No. 615568-23-5

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol

Cat. No. B1603835
Key on ui cas rn: 615568-23-5
M. Wt: 167.16 g/mol
InChI Key: QLKMUCAACLOULA-UHFFFAOYSA-N
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Patent
US08609680B2

Procedure details

To a stirred solution of (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate (75.0 g, 0.36 mol) in MeOH (500 mL) was added aqueous NaOH (2M, 350 mL, 0.72 mol) dropwise at 0° C. After the addition, the mixture was stirred at room temperature overnight. The solvent was removed in vacuo and the residue was diluted with water (250 mL). The aqueous solution was washed with CH2Cl2 (2×200 mL). The combined organic layers were washed with brine (2×100 mL), dried over anhydrous Na2SO4 and concentrated to yield (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol (48.0 g, 80%) as a grey solid. The crude material was used directly in the next step.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[N:11]=[C:10]2[O:12][CH2:13][CH2:14][O:15][C:9]2=[CH:8][CH:7]=1)(=O)C.[OH-].[Na+]>CO>[O:15]1[C:9]2[C:10](=[N:11][C:6]([CH2:5][OH:4])=[CH:7][CH:8]=2)[O:12][CH2:13][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C)(=O)OCC1=CC=C2C(=N1)OCCO2
Name
Quantity
350 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water (250 mL)
WASH
Type
WASH
Details
The aqueous solution was washed with CH2Cl2 (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCOC2=NC(=CC=C21)CO
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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